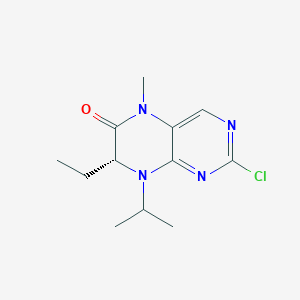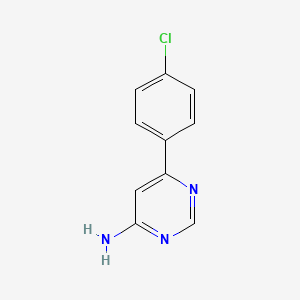
6-(4-Chlorophenyl)pyrimidin-4-amine
Vue d'ensemble
Description
6-(4-Chlorophenyl)pyrimidin-4-amine is a chemical compound with the empirical formula C10H7Cl2N3 and a molecular weight of 240.09 . It is a pyrimidine derivative, a class of compounds that are known to exhibit a range of pharmacological effects .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 6-(4-Chlorophenyl)pyrimidin-4-amine, involves various methods . One approach involves the Suzuki cross-coupling reaction . Another method involves the use of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine as precursors .Molecular Structure Analysis
The molecular structure of 6-(4-Chlorophenyl)pyrimidin-4-amine involves a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains a chlorophenyl group attached to the pyrimidine ring .Physical And Chemical Properties Analysis
6-(4-Chlorophenyl)pyrimidin-4-amine has a molecular weight of 240.09 . Other physical and chemical properties specific to this compound are not provided in the retrieved sources.Applications De Recherche Scientifique
Antihypertensive Activity :
- Bennett, L. et al. (1981) found that certain derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine, a related compound, exhibited significant antihypertensive activity in spontaneously hypertensive rats. This suggests potential applications in the development of new antihypertensive drugs (Bennett et al., 1981).
Quantum Chemical Characterization for Hydrogen Bonding :
- Traoré, Y. et al. (2017) conducted a study on similar pyrimidine compounds, including 4-(4-chlorophenyl)-6-(furan-2-yl) pyrimidin-2-amine, to identify hydrogen bonding sites. The research utilized quantum chemistry methods, highlighting the chemical properties essential for forming hydrogen bonds (Traoré et al., 2017).
Synthesis and Structure of Derivatives :
- Liu, J. et al. (2007) described the synthesis and structure of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, which include compounds related to 6-(4-Chlorophenyl)pyrimidin-4-amine. This research is valuable for understanding the chemical synthesis and structural analysis of such compounds (Liu et al., 2007).
Corrosion Inhibition for Aluminium :
- Abdelshafi, N. (2020) explored the use of new pyrimidine derivatives, including ethyl (R)-6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate, as corrosion inhibitors for aluminum in acid medium. This suggests potential applications in corrosion protection (Abdelshafi, 2020).
Anticancer Agents :
- Rashid, M. et al. (2014) synthesized new pyrimidine derivatives, including 4-(2-chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, and evaluated their anticancer activities. This research highlights the potential use of these compounds in developing new anticancer agents (Rashid et al., 2014).
Antiallergy Activity :
- Suzuki, N. et al. (1992) synthesized 6-substituted thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives and evaluated their antiallergic activities. This indicates potential applications in the treatment of allergies (Suzuki et al., 1992).
Antimicrobial Activity :
- Guna, J.V. et al. (2012) synthesized and evaluated the biological activity of various pyrimidine derivatives against different bacteria and fungi. Some of the compounds showed moderate activity, suggesting their potential use in antimicrobial treatments (Guna & Purohit, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
6-(4-chlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWQXUINJKVXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295212 | |
| Record name | 6-(4-Chlorophenyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)pyrimidin-4-amine | |
CAS RN |
1192814-51-9 | |
| Record name | 6-(4-Chlorophenyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192814-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Chlorophenyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)
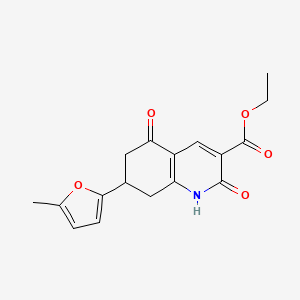
![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1456850.png)
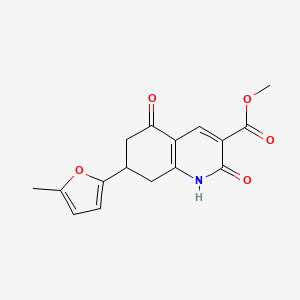
![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B1456852.png)
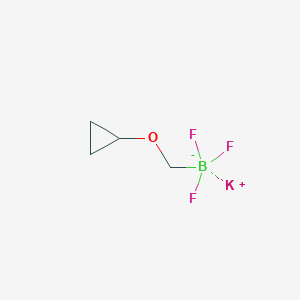
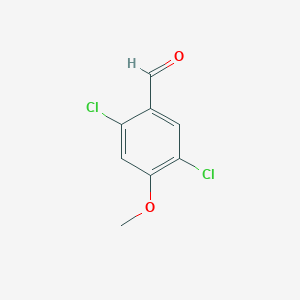
![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)
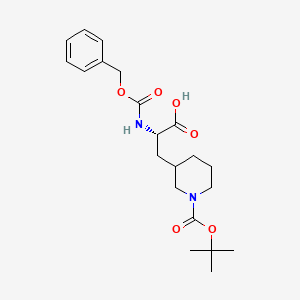
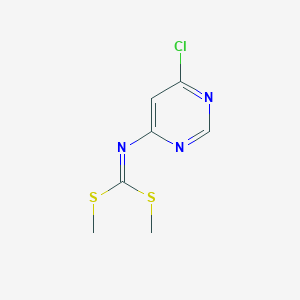
![Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1456861.png)
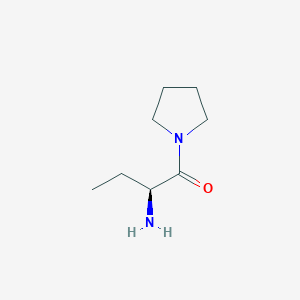
![3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B1456863.png)
